REACTION_CXSMILES
|
[CH3:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][NH2:4].O=S(Cl)[Cl:10].[CH3:12]O>>[ClH:10].[NH2:4][CH2:3][CH:2]([CH3:1])[C:5]([O:7][CH3:12])=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
CC(CN)C(=O)O
|
Name
|
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][NH2:4].O=S(Cl)[Cl:10].[CH3:12]O>>[ClH:10].[NH2:4][CH2:3][CH:2]([CH3:1])[C:5]([O:7][CH3:12])=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
CC(CN)C(=O)O
|
Name
|
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |